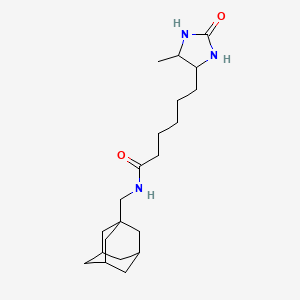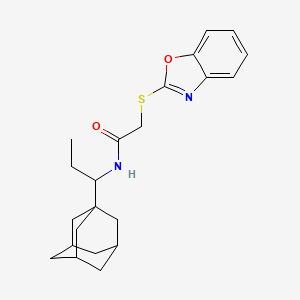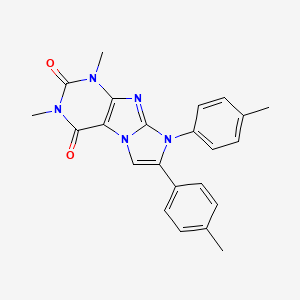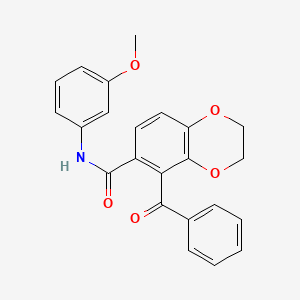
N-(1-adamantylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE is a complex organic compound that features an adamantane moiety, a hexanamide chain, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Chan–Lam coupling reaction, which is used to form N-aryl derivatives of adamantane-containing amines . This reaction utilizes copper (II) acetate as a catalyst, p-tolylboronic acid, and a weak base such as DBU in acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve scaling up the Chan–Lam coupling reaction and subsequent steps under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The imidazolidinone ring can be reduced to form different derivatives.
Substitution: The hexanamide chain can participate in substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety might yield adamantanone derivatives, while reduction of the imidazolidinone ring could produce various imidazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane and imidazolidinone moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE: Unique due to its specific combination of adamantane, hexanamide, and imidazolidinone.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Imidazolidinone derivatives: Compounds with similar ring structures but different side chains, used in various pharmaceutical applications.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE stands out due to its unique structural combination, which imparts specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C21H35N3O2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C21H35N3O2/c1-14-18(24-20(26)23-14)5-3-2-4-6-19(25)22-13-21-10-15-7-16(11-21)9-17(8-15)12-21/h14-18H,2-13H2,1H3,(H,22,25)(H2,23,24,26) |
InChI Key |
ZZAORKPQBZXHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B15003089.png)

![3-(1,3-benzodioxol-5-yl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003091.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15003093.png)
![1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-2-yl-](/img/structure/B15003096.png)
![3-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid](/img/structure/B15003104.png)
![N-(3-fluorobenzyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003117.png)
![2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15003126.png)

![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003135.png)
![3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B15003137.png)

![17-[(2-fluorophenyl)methyl]-13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one](/img/structure/B15003151.png)

